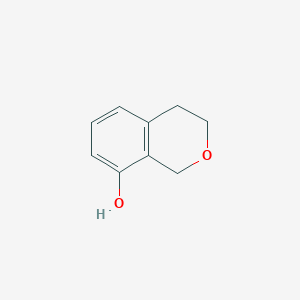

Isochroman-8-ol

CAS No.:

Cat. No.: VC18728528

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10O2 |

|---|---|

| Molecular Weight | 150.17 g/mol |

| IUPAC Name | 3,4-dihydro-1H-isochromen-8-ol |

| Standard InChI | InChI=1S/C9H10O2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,10H,4-6H2 |

| Standard InChI Key | GQFUKDAITCYBJN-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC2=C1C=CC=C2O |

Introduction

Chemical Structure and Physicochemical Properties

Isochroman-8-ol (IUPAC name: 3,4-dihydro-1H-isochromen-8-ol) belongs to the isochroman family, featuring a bicyclic framework with a hydroxyl group at the 8-position. The compound’s structure confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 150.17 g/mol

-

IUPAC Name: 3,4-dihydro-1H-isochromen-8-ol

-

SMILES Notation: C1COCC2=C1C=CC=C2O

-

Key Structural Features:

-

A benzene ring fused to a tetrahydropyran (oxygen-containing) ring.

-

Hydroxyl group at the 8-position, enabling hydrogen bonding and electrophilic substitution.

-

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 228.3 ± 9.0 °C (estimated) | |

| Density | 1.1 ± 0.1 g/cm³ | |

| LogP (Partition Coefficient) | 1.82 (predicted) | |

| Solubility | Moderate in polar solvents |

The hydroxyl group enhances solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), while the aromatic system contributes to stability under ambient conditions .

Synthesis and Reaction Pathways

Oxa-Pictet–Spengler Reaction

The oxa-Pictet–Spengler reaction is the most widely employed method for synthesizing Isochroman-8-ol derivatives. This cyclization reaction involves aldehydes and alcohols, facilitated by acidic catalysts:

-

Catalysts: Heteropolyacid ionic liquids (e.g., [HEMTH]H[PMoO]) enable high yields (up to 96%) under mild conditions .

-

Solvents: Dimethyl carbonate (DMC) is preferred for its green chemistry profile .

-

Mechanism: Aldehyde activation forms an oxonium intermediate, followed by nucleophilic attack by the alcohol and intramolecular cyclization .

Alternative Synthetic Routes

-

Friedel-Crafts Alkylation:

-

Reductive Cyclization:

Reaction Chemistry

Isochroman-8-ol undergoes characteristic reactions due to its hydroxyl and aromatic groups:

-

Oxidation: Converts the hydroxyl group to a ketone or aldehyde using agents like KMnO .

-

Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at the benzene ring .

-

Esterification: Reacts with acyl chlorides to form esters, enhancing lipophilicity for pharmaceutical applications .

Biological Activities and Mechanisms

Antimicrobial Properties

Isochroman-8-ol derivatives exhibit broad-spectrum antimicrobial activity:

| Derivative | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Phenylisochroman-8-ol | Staphylococcus aureus | 12.8 | |

| 6-Methoxyisochroman-8-ol | Pseudomonas aeruginosa | 27.6 | |

| 8-Hydroxy-3,7-dimethyl | Candida albicans | 52.1 |

Mechanistically, these compounds disrupt microbial cell membranes and inhibit enzymes critical for cell wall synthesis .

Antitumor Activity

Isochroman-8-ol derivatives demonstrate cytotoxicity against cancer cell lines:

-

Leukemia Cells: 3-Phenylisochroman-8-ol reduced KMT2A-MLLT3 leukemia cell viability by 80% at 10 µM .

-

Breast Cancer: Derivatives induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Neuroprotective Effects

-

ORL-1 Receptor Antagonism: Certain derivatives (e.g., 8-hydroxy-3,4-dihydro-1H-isochromen-1-one) bind to opioid receptor-like 1 (ORL-1) receptors, showing potential in pain management and neurodegenerative diseases .

-

Oxidative Stress Mitigation: The hydroxyl group scavenges reactive oxygen species (ROS), protecting neuronal cells in models of Alzheimer’s disease .

Pharmaceutical and Industrial Applications

Drug Development

-

Analgesics: ORL-1 antagonists derived from Isochroman-8-ol are in preclinical trials for chronic pain .

-

Anticancer Agents: Structural analogs are being optimized for enhanced tumor selectivity and reduced toxicity .

Agrochemicals

-

Herbicides: 3,7-Dimethyl-8-hydroxy-6-methoxyisochroman exhibits herbicidal activity by inhibiting plant acetyl-CoA carboxylase .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume